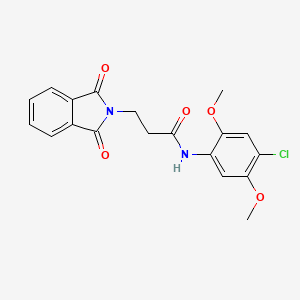

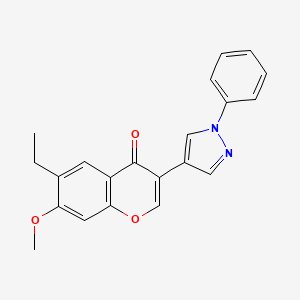

![molecular formula C23H21NO3 B5759980 methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate, commonly known as benzocaine, is a local anesthetic that is widely used in various fields of medicine and dentistry. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine has a molecular weight of 165.19 g/mol and a melting point of 88-90°C.

Mécanisme D'action

Benzocaine works by inhibiting the function of voltage-gated sodium channels in nerve cells. This prevents the generation and propagation of action potentials, which are responsible for transmitting pain signals to the brain.

Biochemical and Physiological Effects:

Benzocaine has been shown to have minimal systemic toxicity when used in recommended doses. However, prolonged use or excessive doses can lead to adverse effects, such as methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively. Benzocaine has also been associated with allergic reactions and contact dermatitis.

Avantages Et Limitations Des Expériences En Laboratoire

Benzocaine is a useful tool for studying the function of voltage-gated sodium channels in nerve cells. It can be used to block the activity of these channels and investigate their role in pain signaling. However, benzocaine has limitations as a research tool, as it is not selective for specific types of sodium channels and can also affect other ion channels.

Orientations Futures

There are several areas of research that could benefit from further investigation into the properties and applications of benzocaine. These include:

1. Development of more selective sodium channel blockers that can be used to target specific types of nerve cells.

2. Investigation into the potential use of benzocaine as a treatment for chronic pain conditions.

3. Exploration of the use of benzocaine in combination with other drugs to enhance its efficacy and reduce its side effects.

4. Investigation into the mechanisms underlying benzocaine-induced methemoglobinemia and development of strategies to mitigate this risk.

Conclusion:

Benzocaine is a widely used local anesthetic that has been extensively studied for its properties and applications. While it has proven to be a useful tool in various fields of medicine and research, it also has limitations and potential risks that need to be taken into account. Further research is needed to fully understand the mechanisms underlying benzocaine's effects and to develop more selective and effective treatments for pain and other conditions.

Méthodes De Synthèse

Benzocaine can be synthesized by the esterification of 4-aminobenzoic acid with methanol and HCl. The reaction is catalyzed by sulfuric acid, and the product is purified by recrystallization.

Applications De Recherche Scientifique

Benzocaine has been extensively studied for its local anesthetic properties. It is commonly used as a topical anesthetic in various medical and dental procedures, such as needle insertions, minor surgeries, and dental work. Benzocaine is also used to alleviate pain and itching associated with insect bites and sunburns.

Propriétés

IUPAC Name |

methyl 2-[[2-(2-phenylethyl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c1-27-23(26)20-13-7-8-14-21(20)24-22(25)19-12-6-5-11-18(19)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHXMXGTPRKXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)

![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)